(2S,4R)-1-((R)-2-acetamido-3-((6-aminohexyl)thio)-3-methylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
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Overview
Description
VH032-thiol-C6-NH2: is a synthesized compound that functions as an E3 ligase ligand-linker conjugate. This compound combines the VH032 based von-Hippel-Lindau protein ligand with a linker commonly utilized in proteolysis targeting chimera (PROTAC) technology . It is used to inhibit BRD4, a protein involved in regulating gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VH032-thiol-C6-NH2 involves the conjugation of the VH032 based von-Hippel-Lindau protein ligand with a thiol group and a linker. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require specific temperature and pH conditions to ensure the stability and reactivity of the intermediates .
Industrial Production Methods: Industrial production of VH032-thiol-C6-NH2 would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: VH032-thiol-C6-NH2 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Disulfides.
Substitution: Thioethers or thioesters.
Scientific Research Applications
VH032-thiol-C6-NH2 has several scientific research applications, including:
Mechanism of Action
VH032-thiol-C6-NH2 exerts its effects by binding to the von-Hippel-Lindau protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation. The molecular targets include proteins such as BRD4, which are involved in regulating gene expression and cellular processes .
Comparison with Similar Compounds
VH032: An inhibitor of E3 ubiquitin ligase von-Hippel-Lindau protein, used in similar applications.
VH032-thiol: A functionalized von-Hippel-Lindau protein ligand with a thiol group for conjugation to target protein ligands.
Uniqueness: VH032-thiol-C6-NH2 is unique due to its specific linker and thiol group, which enhance its binding affinity and specificity for target proteins in PROTAC applications .
Properties
Molecular Formula |
C29H43N5O4S2 |
---|---|
Molecular Weight |
589.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2R)-2-acetamido-3-(6-aminohexylsulfanyl)-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H43N5O4S2/c1-19-25(39-18-32-19)22-11-9-21(10-12-22)16-31-27(37)24-15-23(36)17-34(24)28(38)26(33-20(2)35)29(3,4)40-14-8-6-5-7-13-30/h9-12,18,23-24,26,36H,5-8,13-17,30H2,1-4H3,(H,31,37)(H,33,35)/t23-,24+,26-/m1/s1 |
InChI Key |
GRWPLYITJSUPHS-RMTZWNOUSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)SCCCCCCN)NC(=O)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)SCCCCCCN)NC(=O)C)O |
Origin of Product |
United States |
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